Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate is a chemical compound characterized by its unique molecular structure and potential applications in medicinal chemistry. It belongs to the class of benzodioxin derivatives, which are known for their diverse biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 298.29 g/mol.
This compound is classified under organic compounds, specifically as an ester derived from the reaction of benzoic acid and a benzodioxin derivative. It is commonly referenced in chemical databases such as PubChem and BenchChem, where it is available for research purposes. Its synthesis and characterization have been documented in various scientific studies focusing on the pharmacological properties of similar compounds .
The synthesis of methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate typically involves several steps:
The structures of synthesized compounds are typically confirmed using spectroscopic techniques including proton nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) to verify the functional groups present in the molecule .
Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate features a complex structure that includes both aromatic and aliphatic components.
C1COC2=C(O1)C=CC(=C2)C(=O)COC(=O)C3=CC=CC=C3
CLFONOHWHGMMCU-UHFFFAOYSA-N
This compound exhibits a fused benzodioxin ring system which contributes to its stability and potential reactivity in various chemical environments.
Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate can participate in several chemical reactions due to its functional groups:
These reactions are significant for developing derivatives with enhanced biological activity or altered physicochemical properties .
The mechanism of action for methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate is not fully elucidated but is believed to involve interactions at the molecular level with biological targets:
Further studies are needed to clarify its exact mechanism of action and therapeutic potential.
Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate exhibits several notable physical properties:
These properties make it suitable for various applications in research settings .
Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate has potential applications in several scientific fields:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: